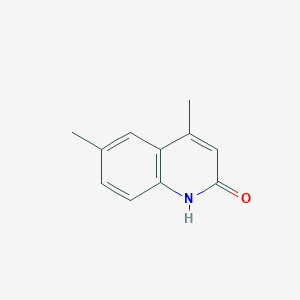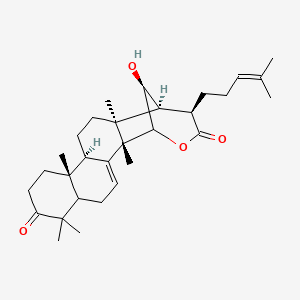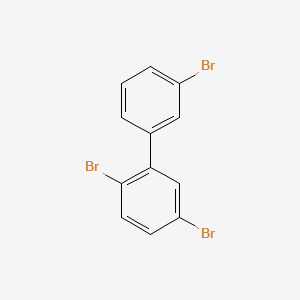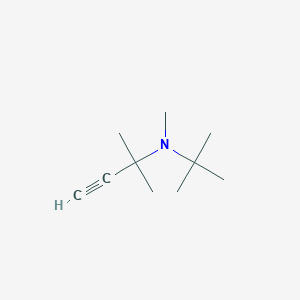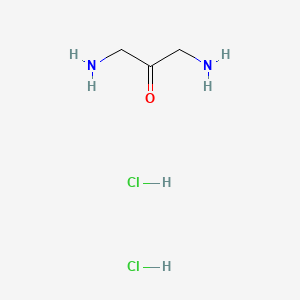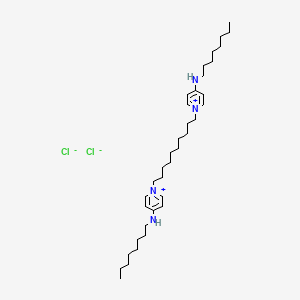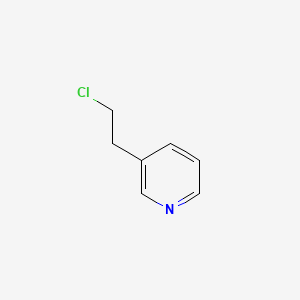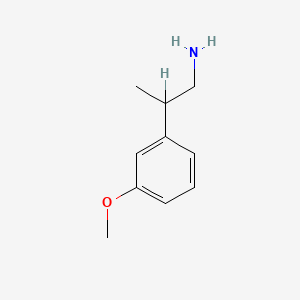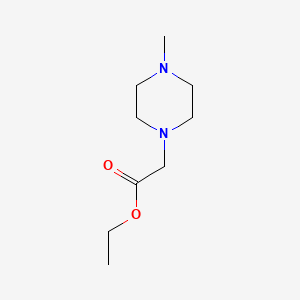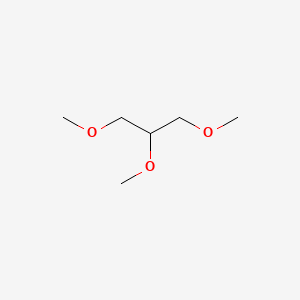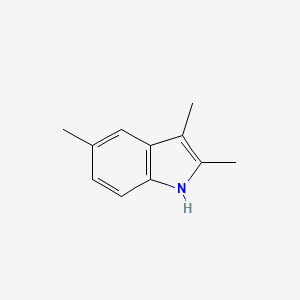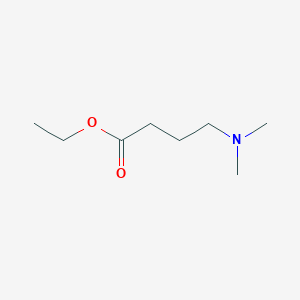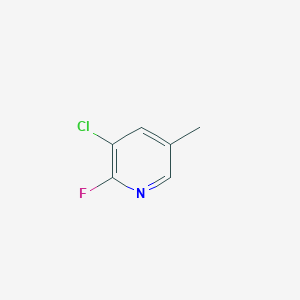
3-Chloro-2-fluoro-5-méthylpyridine
Vue d'ensemble
Description
3-Chloro-2-fluoro-5-methylpyridine: is a halogenated pyridine derivative. It is a fluorinated building block used in various chemical syntheses. The presence of both chlorine and fluorine atoms in the pyridine ring imparts unique chemical properties to this compound, making it valuable in different scientific and industrial applications.
Applications De Recherche Scientifique
Chemistry:
Building Block: 3-Chloro-2-fluoro-5-methylpyridine is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Radiolabeling: The compound can be used in the synthesis of radiolabeled molecules for imaging studies in biological systems.
Industry:
Mécanisme D'action
Target of Action
3-Chloro-2-fluoro-5-methylpyridine is a halogenated pyridine derivative and a fluorinated building block Fluoropyridines, in general, have been used in the synthesis of various pharmaceutical and agrochemical compounds . The specific targets would depend on the final compound that incorporates the 3-Chloro-2-fluoro-5-methylpyridine moiety.
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This property can influence their interaction with targets.
Biochemical Pathways
It’s known that fluoropyridines are used in the synthesis of various compounds with biological activity . The affected pathways would depend on the specific compound that incorporates the 3-Chloro-2-fluoro-5-methylpyridine moiety.
Pharmacokinetics
A related compound, 2-chloro-3-fluoro-5-methylpyridine, has been reported to have high gastrointestinal absorption and is bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties could potentially influence the bioavailability of the compound.
Result of Action
It’s known that fluoropyridines are used in the synthesis of various compounds with biological activity . The specific effects would depend on the specific compound that incorporates the 3-Chloro-2-fluoro-5-methylpyridine moiety.
Action Environment
The action environment can significantly influence the action, efficacy, and stability of 3-Chloro-2-fluoro-5-methylpyridine. Factors such as pH, temperature, and the presence of other compounds can affect its reactivity. For instance, it’s known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues . This property can influence their stability in different environments.
Analyse Biochimique
Biochemical Properties
3-Chloro-2-fluoro-5-methylpyridine plays a crucial role in biochemical reactions, particularly as an intermediate in the synthesis of kinase inhibitors. It interacts with enzymes such as p38α mitogen-activated protein kinase, which is involved in the modulation of cellular processes like the release of pro-inflammatory cytokines . The compound’s interaction with p38α mitogen-activated protein kinase is characterized by its ability to inhibit the enzyme’s activity, thereby reducing the production of cytokines like tumor necrosis factor-α and interleukin-1β .
Cellular Effects
The effects of 3-Chloro-2-fluoro-5-methylpyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of p38α mitogen-activated protein kinase by 3-Chloro-2-fluoro-5-methylpyridine leads to altered cell signaling, which can impact processes such as inflammation and apoptosis . Additionally, this compound has been shown to affect gene expression by modulating the transcription of genes involved in inflammatory responses .
Molecular Mechanism
At the molecular level, 3-Chloro-2-fluoro-5-methylpyridine exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of p38α mitogen-activated protein kinase by binding to the enzyme’s active site, thereby preventing its phosphorylation and subsequent activation . This inhibition results in decreased production of pro-inflammatory cytokines and reduced inflammatory responses . Furthermore, 3-Chloro-2-fluoro-5-methylpyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-2-fluoro-5-methylpyridine can change over time due to factors such as stability and degradation. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods . Long-term studies have shown that 3-Chloro-2-fluoro-5-methylpyridine can have sustained effects on cellular function, particularly in terms of its anti-inflammatory properties . Degradation products may also form over time, potentially altering its efficacy and safety profile .
Dosage Effects in Animal Models
The effects of 3-Chloro-2-fluoro-5-methylpyridine in animal models vary with different dosages. At lower doses, the compound effectively inhibits p38α mitogen-activated protein kinase and reduces inflammation without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing toxicity .
Metabolic Pathways
3-Chloro-2-fluoro-5-methylpyridine is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability, efficacy, and toxicity . Additionally, 3-Chloro-2-fluoro-5-methylpyridine can affect metabolic flux and alter the levels of key metabolites involved in inflammatory responses .
Transport and Distribution
Within cells and tissues, 3-Chloro-2-fluoro-5-methylpyridine is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity and ability to cross cell membranes . Once inside the cells, 3-Chloro-2-fluoro-5-methylpyridine can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 3-Chloro-2-fluoro-5-methylpyridine is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins . Post-translational modifications and targeting signals may direct 3-Chloro-2-fluoro-5-methylpyridine to specific subcellular compartments, enhancing its efficacy in modulating cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Chlorination and Fluorination: One common method involves the direct chlorination and fluorination of 3-methylpyridine.
Suzuki–Miyaura Coupling: Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 3-Chloro-2-fluoro-5-methylpyridine can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under controlled conditions to achieve the desired oxidation or reduction.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 3-hydroxy-2-fluoro-5-methylpyridine .
Comparaison Avec Des Composés Similaires
2-Chloro-3-fluoro-5-methylpyridine: This compound is similar in structure but has the chlorine and fluorine atoms in different positions on the pyridine ring.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound has an additional trifluoromethyl group, which further enhances its electron-withdrawing properties.
Uniqueness:
- The unique combination of chlorine and fluorine atoms in 3-Chloro-2-fluoro-5-methylpyridine imparts specific reactivity patterns that are valuable in synthetic chemistry. Its ability to undergo selective substitution reactions makes it a versatile building block in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
3-chloro-2-fluoro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBBHQSOSMAMTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650527 | |
| Record name | 3-Chloro-2-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031929-23-3 | |
| Record name | 3-Chloro-2-fluoro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


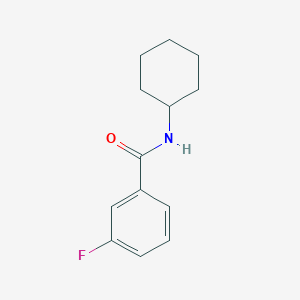
![(19S)-19-ethyl-19-hydroxy-3-oxido-17-oxa-13-aza-3-azoniapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B1593357.png)
